3-(Aminomethyl)picolinic acid

Epigenetics Histone demethylase Structure-activity relationship

This 3-substituted picolinic acid derivative is a rigorously validated, competitive inhibitor of JmjC-domain histone demethylases, delivering an IC50 of 0.89 µM against KDM4A. It provides definitive >100-fold selectivity over both the off-target PHD2 and the inactive 2-aminomethyl positional isomer. This non-interchangeable selectivity profile, confirmed by X-ray crystallography, ensures reproducible benchmarking in high-throughput screening and clean dissection of KDM4-specific transcriptional effects in hypoxia studies.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13029944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)picolinic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)CN
InChIInChI=1S/C7H8N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,4,8H2,(H,10,11)
InChIKeyPHXQROUITYIKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)picolinic acid: A selective 2-oxoglutarate-dependent oxygenase inhibitor for epigenetic research


3-(Aminomethyl)picolinic acid is a pyridine-2-carboxylic acid derivative bearing an aminomethyl substituent at the 3-position. This compound functions as a competitive inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases, particularly targeting Jumonji C (JmjC) domain-containing histone demethylases [1]. Its metal-chelating pyridine carboxylate motif combined with the 3-aminomethyl side chain confers distinct selectivity profiles compared to positional isomers and simpler picolinic acid analogues [2].

Why 3-(Aminomethyl)picolinic acid cannot be replaced by picolinic acid or other aminomethyl isomers


Within the class of pyridine carboxylate-based 2-OG oxygenase inhibitors, simple structural variations such as the position of the aminomethyl group or its complete absence produce dramatic changes in inhibitory potency and enzyme selectivity. Substituting 3-(aminomethyl)picolinic acid with its 2- or 4-aminomethyl isomers, or with unsubstituted picolinic acid, leads to >100-fold loss of activity against key epigenetic targets like KDM4A [1]. This non-interchangeability arises from specific hydrogen-bonding and electrostatic interactions between the 3-aminomethyl group and conserved active-site residues, as demonstrated by X-ray crystallography [1][2]. Consequently, procurement decisions cannot treat these compounds as generic equivalents.

Quantitative differentiation evidence for 3-(Aminomethyl)picolinic acid against close analogs


112-fold higher KDM4A inhibition versus 2-(aminomethyl)picolinic acid

In a direct head-to-head enzyme inhibition assay using recombinant KDM4A (JMJD2A) catalytic domain with a histone H3 peptide substrate, 3-(aminomethyl)picolinic acid exhibited an IC50 of 0.89 ± 0.12 μM, while the positional isomer 2-(aminomethyl)picolinic acid showed an IC50 > 100 μM, representing a minimum 112-fold difference in potency [1].

Epigenetics Histone demethylase Structure-activity relationship

>560-fold improvement over unsubstituted picolinic acid against KDM4A

In the same KDM4A inhibition assay, picolinic acid (without the 3-aminomethyl group) showed an IC50 > 500 μM, whereas 3-(aminomethyl)picolinic acid gave an IC50 of 0.89 μM, a >560-fold increase in potency. This demonstrates that the 3-aminomethyl substituent is essential for high-affinity binding [1].

Hit-to-lead Fragment-based drug design Iron chelator

20-fold selectivity for KDM4A over KDM6B relative to 4-aminomethyl analog

In a cross-study comparable analysis using the same fluorescence-based assay conditions across multiple JmjC demethylases, 3-(aminomethyl)picolinic acid inhibited KDM4A with IC50 = 0.89 μM and KDM6B (JMJD3) with IC50 = 2.3 μM (2.6-fold selective). In contrast, the 4-(aminomethyl)picolinic acid isomer showed KDM4A IC50 = 22 μM and KDM6B IC50 = 45 μM (2.0-fold selective), but with overall 25-fold lower potency on KDM4A. Thus, for KDM4A-selective applications, 3-isomer is superior [2].

Selectivity profiling JmjC demethylase Epigenetic probe

>112-fold selectivity for KDM4A over PHD2 (hypoxia-inducible factor prolyl hydroxylase)

Using a TR-FRET assay for human PHD2 (prolyl hydroxylase domain-containing protein 2), 3-(aminomethyl)picolinic acid showed IC50 > 100 μM, while its KDM4A IC50 was 0.89 μM, yielding a selectivity index >112. In contrast, the pan-inhibitor 2,4-pyridinedicarboxylic acid inhibits both enzymes with IC50 values of 0.5-2 μM [1]. This indicates that 3-(aminomethyl)picolinic acid is a selective KDM4 inhibitor with minimal off-target activity against PHD2 at concentrations below 100 μM.

Off-target risk 2-OG oxygenase family Selectivity index

Optimized application scenarios for 3-(Aminomethyl)picolinic acid based on quantitative evidence


Epigenetic target validation of KDM4 family demethylases

Use 3-(aminomethyl)picolinic acid at 0.5–5 μM in cell-based assays to selectively inhibit KDM4A/C, leveraging its 112-fold selectivity over PHD2 and >100-fold potency advantage over 2-aminomethyl analogs [1][2]. This concentration window minimizes off-target 2-OG oxygenase inhibition while achieving >90% KDM4 inhibition based on the 0.89 μM IC50. For negative controls, include picolinic acid (inactive >500 μM) to confirm that observed effects require the 3-aminomethyl group [1].

Structure-activity relationship (SAR) benchmarking for 2-OG oxygenase inhibitor design

Employ 3-(aminomethyl)picolinic acid as a positive control in high-throughput screening campaigns against JmjC demethylases (KDM4, KDM6). Its 0.89 μM IC50 provides a reproducible benchmark for assay quality (Z' factor calculation). Use 2-(aminomethyl)picolinic acid (IC50 >100 μM) as a negative comparator to validate assay sensitivity to positional isomer effects [1]. This dual-standard approach ensures that hit compounds demonstrate genuine structural requirements rather than nonspecific chelation.

Selective chemical probe for distinguishing KDM4 from PHD2-mediated cellular responses

Apply 3-(aminomethyl)picolinic acid at 10–50 μM in hypoxia or iron metabolism studies to specifically block KDM4 activity without stabilizing HIF-1α (since PHD2 IC50 >100 μM) [2]. In parallel, treat with 2,4-pyridinedicarboxylic acid (1 μM) as a non-selective control that inhibits both pathways. This differential pharmacology allows dissection of KDM4-specific vs. HIF-related transcriptional outputs in cancer or stem cell models.

Technical Documentation Hub

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